molecular formula C25H21NO3 B11448719 2,6-Bis(furan-2-yl)-3,5-diphenylpiperidin-4-one

2,6-Bis(furan-2-yl)-3,5-diphenylpiperidin-4-one

Cat. No.: B11448719
M. Wt: 383.4 g/mol
InChI Key: KKIVHHRFFPSOGI-UHFFFAOYSA-N
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Description

2,6-Bis(furan-2-yl)-3,5-diphenylpiperidin-4-one is a complex organic compound characterized by its unique structure, which includes two furan rings and two phenyl groups attached to a piperidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(furan-2-yl)-3,5-diphenylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with acetophenone derivatives in the presence of a base, followed by cyclization to form the piperidin-4-one core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(furan-2-yl)-3,5-diphenylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group in the piperidin-4-one core can be reduced to form alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced piperidin-4-one derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism by which 2,6-Bis(furan-2-yl)-3,5-diphenylpiperidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The furan and phenyl groups may facilitate binding to specific sites, while the piperidin-4-one core could play a role in modulating biological activity.

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(furan-2-yl)-3,5-diphenylpiperidin-4-one stands out due to its unique combination of furan and phenyl groups attached to a piperidin-4-one core

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

2,6-bis(furan-2-yl)-3,5-diphenylpiperidin-4-one

InChI

InChI=1S/C25H21NO3/c27-25-21(17-9-3-1-4-10-17)23(19-13-7-15-28-19)26-24(20-14-8-16-29-20)22(25)18-11-5-2-6-12-18/h1-16,21-24,26H

InChI Key

KKIVHHRFFPSOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(C(C2=O)C3=CC=CC=C3)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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